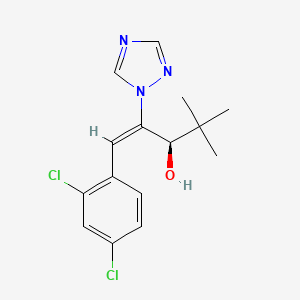
Diniconazole-M
Übersicht
Beschreibung
Diniconazole-M is a fungicide used to control a range of diseases including mildew, bunts, and smuts . It is the active R-enantiomer of diniconazole . The IUPAC name for Diniconazole-M is (1E,3R)-1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol .
Synthesis Analysis
A selective and simple analytical method for the trace level determination of diniconazole in soil, fruit, vegetables, and water samples was developed based on immunoaffinity extraction followed by Enzyme-linked immunosorbent assay (ELISA) and high-performance liquid chromatography (HPLC) analysis .Molecular Structure Analysis
The molecular formula of Diniconazole-M is C15H17Cl2N3O . The molecular weight is 326.221 .Chemical Reactions Analysis
The ELISA was based on monoclonal antibodies highly specific to diniconazole and was a fast, cost-effective, and selective screening method for the detection of diniconazole .Physical And Chemical Properties Analysis
The enantiomers of the same molecule have identical physical and chemical properties in an achiral environment .Wissenschaftliche Forschungsanwendungen
1. Analytical Methods for Detection in Agricultural Samples
Diniconazole-M, a systemic triazole fungicide, has been extensively studied for its detection and quantification in various agricultural samples. A study by Liu, Jin, and Wang (2012) developed an analytical method using immunoaffinity extraction followed by Enzyme-linked immunosorbent assay (ELISA) and high-performance liquid chromatography (HPLC) for trace level determination of diniconazole in soil, fruits, vegetables, and water samples. This method demonstrated high specificity and correlation with gas chromatography results, offering a reliable approach for monitoring diniconazole residues in agricultural environments (Liu, Jin, & Wang, 2012).
2. Enantioselective Behaviors in Fruits
Teng et al. (2021) explored the enantioselective behaviors of diniconazole in fruits, focusing on its dissipation, residue, and risk assessment. They found significant variations in the degradation rates of R-diniconazole and S-diniconazole, providing insights into the chiral environmental behavior of diniconazole. This research is crucial for the reasonable use and risk assessment of chiral diniconazole in agricultural practices (Teng et al., 2021).
3. Environmental Impact and Toxicology
The environmental impact and toxicological effects of diniconazole have been assessed through various studies. Wang et al. (2017) conducted a comprehensive environmental assessment of diniconazole using 1H NMR-based metabolomics analysis on zebrafish. They observed alterations in energy, amino acid, and lipid metabolism, providing valuable data on the potential environmental risks of diniconazole towards aquatic organisms (Wang et al., 2017).
4. Agricultural Applications and Plant Physiology
In agricultural settings, diniconazole has been shown to influence plant physiology under stress conditions. Kondo et al. (2009) investigated the effect of diniconazole on drought tolerance in citrus trees, finding that it increased abscisic acid concentration in leaves and significantly decreased stomatal aperture, thereby affecting the plants' response to water stress (Kondo et al., 2009).
5. Development of Sensitive Detection Methods
Research has also focused on developing sensitive methods for detecting diniconazole. Amjadi and Jalili (2017) designed a dual-emission mesoporous structured molecularly imprinted sensor for the ratiometric detection of diniconazole, highlighting advancements in analytical chemistry for sensitive and specific fungicide detection (Amjadi & Jalili, 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(E,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-9,14,21H,1-3H3/b13-6+/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOUIAKEJMZPQG-BLXFFLACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](/C(=C\C1=C(C=C(C=C1)Cl)Cl)/N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034548 | |
| Record name | Diniconazole-M | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diniconazole-M | |
CAS RN |
83657-18-5 | |
| Record name | Diniconazole M | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83657-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diniconazole-M [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diniconazole-M | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DINICONAZOLE-M | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8QD971Z1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1237193.png)
![methyl 2-[3-[(E)-[(2-quinolin-8-yloxyacetyl)hydrazinylidene]methyl]indol-1-yl]acetate](/img/structure/B1237194.png)
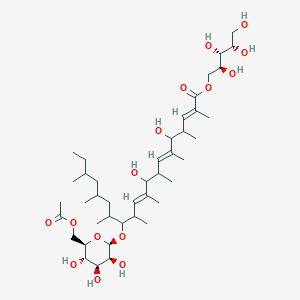
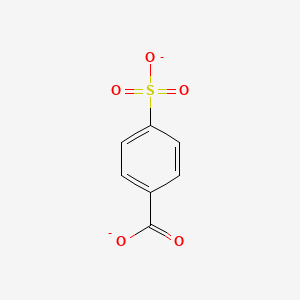

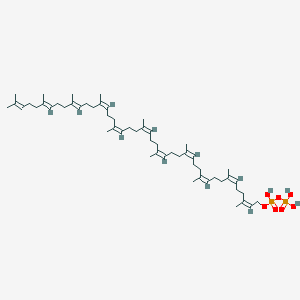
![4-[2-(Allyloxy)vinyl]-1,2-dimethoxybenzene](/img/structure/B1237203.png)



![(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1237212.png)
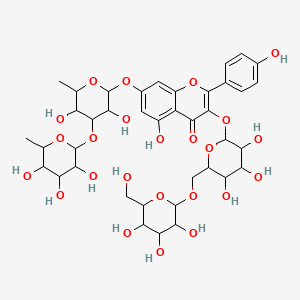
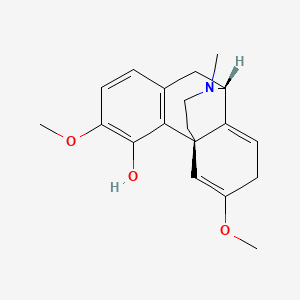
![N-[1-(3-ethyl-2-benzo[f][1,3]benzoxazol-3-iumyl)but-1-en-2-yl]aniline](/img/structure/B1237217.png)